molecular formula C24H18O2 B5417497 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol

1,1,6-Triphenylhexa-2,5-diyne-1,4-diol

Cat. No.: B5417497
M. Wt: 338.4 g/mol
InChI Key: DXABUTUQUQBXDJ-UHFFFAOYSA-N
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Description

1,1,6-Triphenylhexa-2,5-diyne-1,4-diol is a structurally unique diol characterized by a conjugated hexa-2,5-diyne backbone, diol groups at positions 1 and 4, and phenyl substituents at positions 1 and 6. This compound belongs to the family of wheel-and-axle host molecules, which are renowned for their ability to form supramolecular inclusion complexes with diverse guest molecules . The presence of phenyl "wheels" at both ends of the diyne "axle" introduces steric bulk, influencing crystal packing and intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name

1,1,6-triphenylhexa-2,5-diyne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O2/c25-23(17-16-20-10-4-1-5-11-20)18-19-24(26,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,25-26H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABUTUQUQBXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and benzaldehyde derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1,6-Triphenylhexa-2,5-diyne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1,1,6-Triphenylhexa-2,5-diyne-1,4-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol exerts its effects involves interactions with molecular targets and pathways The hydroxyl groups can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions

Comparison with Similar Compounds

Key Compounds for Comparison:

1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol (compound 1, ):

  • Structure : Tetraphenyl groups at positions 1 and 6, diyne at 2,4, diols at 1,6.
  • Properties : Forms inclusion complexes with ketones, amines, and sulfoxides due to its rigid, elongated cavity .

1,1,4,4-Tetraphenylbut-2-yne-1,4-diol (compound 2, ):

  • Structure : Shorter but-2-yne backbone, diols at 1,4, tetraphenyl substituents.
  • Properties : Enhanced rigidity from the shorter diyne axis limits guest size but improves selectivity for small aromatic guests .

2-Butyne-1,4-diol Derivatives (): Structure: No phenyl substituents; simpler diol-diyne backbone. Properties: Exhibits versatile hydrogen bonding but lacks steric bulk for guest discrimination .

Comparative Analysis:

Property 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol 2-Butyne-1,4-diol Analogs
Backbone Length Hexa-2,5-diyne Hexa-2,4-diyne But-2-yne But-2-yne
Phenyl Substituents Triphenyl (1,6) Tetraphenyl (1,6) Tetraphenyl (1,4) None
Diol Positions 1,4 1,6 1,4 1,4
Hydrogen Bonding Moderate (diols at 1,4) Strong (diols at 1,6 create linear H-bonding) Strong (shorter axis) Weak (no steric hindrance)
Guest Inclusion Capacity Likely intermediate cavity size Large cavity (accommodates bulkier guests) Small cavity (selective for small aromatics) Limited (no steric guidance)
Crystal Packing Predicted helical or layered Layered with π-π interactions Tightly packed Disordered

Impact of Diol and Diyne Positioning

  • Diol Position : Moving diol groups from 1,6 (compound 1) to 1,4 (target compound) alters hydrogen-bonding networks. Diols at 1,4 may form intramolecular H-bonds, reducing intermolecular interactions and affecting solubility .

Steric and Electronic Effects of Phenyl Groups

  • The triphenyl substitution in the target compound reduces steric bulk compared to tetraphenyl analogs, possibly increasing flexibility and enabling inclusion of moderately sized guests (e.g., substituted benzenes). In contrast, tetraphenyl derivatives (compound 1) exhibit stronger π-π stacking and rigidity, favoring stable host-guest complexes with larger molecules like mesitylene .

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